1-Bromo-3-(phenylsulfanylmethyl)benzene
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Overview
Description
1-Bromo-3-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H11BrS. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a phenylsulfanylmethyl group is also attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenylsulfanylmethyl)benzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale bromination reactions apply. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the bromine atom or to modify the phenylsulfanylmethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in solvents like acetonitrile (MeCN) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction: Performed in ether solvents like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include debrominated benzene derivatives or modified phenylsulfanylmethyl groups.
Scientific Research Applications
1-Bromo-3-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates and bioactive compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(phenylsulfanylmethyl)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In oxidation reactions, the phenylsulfanylmethyl group undergoes electron transfer processes to form sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-3-(phenylsulfanylmethyl)benzene can be compared with other brominated aromatic compounds and phenylsulfanylmethyl derivatives:
1-Bromo-2-(methoxymethyl)benzene: Similar in structure but with a methoxymethyl group instead of a phenylsulfanylmethyl group.
1-(Bromomethyl)-3-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a phenylsulfanylmethyl group.
4-(4-Bromophenoxymethyl)benzonitrile: Features a benzonitrile group and a bromophenoxymethyl group.
Properties
IUPAC Name |
1-bromo-3-(phenylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYZFXXJKBABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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